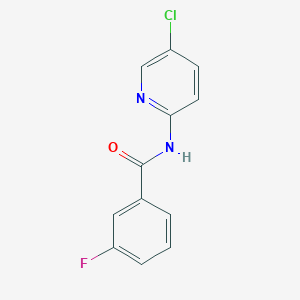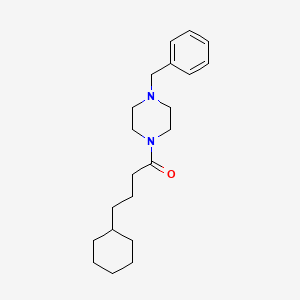
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide, also known as DMBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBC belongs to the class of benzothiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory and immune responses. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various cell types. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been found to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and cellular damage. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has several advantages for use in lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its low toxicity. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit low toxicity in various cell types and animal models, indicating its potential for use in therapeutic applications. However, N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide also has some limitations, including its relatively low solubility in aqueous solvents, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in various diseases, and the investigation of its mechanism of action at the molecular level. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has shown promising results in various preclinical studies, and further research is needed to determine its potential for use in clinical settings. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide may also have potential applications in the field of fluorescence imaging, as a fluorescent probe for imaging of biological systems.
Méthodes De Synthèse
The synthesis of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide involves the reaction of 5-chloro-6-methyl-1,3-benzothiazol-2-amine with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amine and the acid chloride, resulting in the formation of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide. The purity and yield of N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide has also been studied for its potential use as a fluorescent probe for imaging of biological systems.
Propriétés
IUPAC Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-9-4-10(2)6-12(5-9)16(21)20-17-19-14-8-13(18)11(3)7-15(14)22-17/h4-8H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCPERRWIZCHBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-3,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)
![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)
![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)
![N-(4-chlorophenyl)-2-[(2-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5718240.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)
![N-[4-(4-chlorophenoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5718266.png)

![1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone](/img/structure/B5718292.png)